molecular formula C21H34O3 B589198 Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester CAS No. 132072-50-5

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester

Cat. No.: B589198
CAS No.: 132072-50-5
M. Wt: 334.5
InChI Key: XAOMBLXPIQCTNG-LKRWDBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester: is a compound derived from arachidonic acid. It is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring. This compound is part of a larger family of eicosanoids, which are signaling molecules that play various roles in the body, including inflammation and blood pressure regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester typically involves the epoxidation of arachidonic acid. This can be achieved using peracids or other oxidizing agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxide ring .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as cytochrome P450 enzymes, which can selectively oxidize arachidonic acid to form the desired epoxide. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

  • Used in the synthesis of specialized chemicals and materials.
  • Potential applications in the development of new pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester exerts its effects by interacting with various cellular receptors and enzymes. It is known to inhibit soluble epoxide hydrolase (sEH), which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs have various physiological effects, including vasodilation and anti-inflammatory actions.

Comparison with Similar Compounds

    14,15-Epoxyeicosa-5,8,11-trienoic acid: Another epoxide derived from arachidonic acid with similar physiological effects.

    5,8,11,14,17-Eicosapentaenoic acid, methyl ester: A related compound with different double bond positions and biological activities.

    5,8,11,14-Eicosatetraenoic acid, methyl ester: Another similar compound with different double bond positions.

Uniqueness: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester is unique due to its specific epoxide ring position and its ability to selectively inhibit soluble epoxide hydrolase. This specificity makes it a valuable compound for studying the physiological roles of epoxyeicosatrienoic acids and for potential therapeutic applications.

Properties

IUPAC Name

methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOMBLXPIQCTNG-LKRWDBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018064
Record name Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331965-15-2
Record name Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.